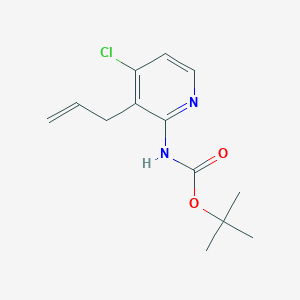

tert-Butyl 3-allyl-4-chloropyridin-2-ylcarbamate

描述

Historical Context and Discovery

The development of tert-butyl 3-allyl-4-chloropyridin-2-ylcarbamate emerged from the broader evolution of carbamate chemistry and heterocyclic synthesis methodologies. Carbamates, as a class of organic compounds, have been recognized since the mid-19th century when carbamic acid derivatives were first systematically studied. The specific structural motif combining pyridine heterocycles with carbamate functionality gained prominence during the late 20th century as medicinal chemists sought to develop more sophisticated building blocks for drug discovery programs.

The synthetic accessibility of halogenated pyridine derivatives became increasingly important as pharmaceutical research identified the pyridine ring system as a privileged scaffold in drug design. The incorporation of chlorine atoms into pyridine rings provides opportunities for further functionalization through various cross-coupling reactions, making such compounds valuable synthetic intermediates. The addition of carbamate protecting groups to these heterocyclic systems represents a natural evolution in synthetic methodology, allowing for selective protection of amino functionality during multi-step synthetic sequences.

The specific compound this compound likely emerged from research programs focused on developing novel synthetic building blocks that could serve as versatile intermediates in the preparation of more complex molecular structures. The allyl substituent provides additional synthetic handles for further elaboration, while the tert-butyl carbamate group offers well-established protection and deprotection chemistry that has become standard in organic synthesis.

Nomenclature and IUPAC Designation

The International Union of Pure and Applied Chemistry designation for this compound is tert-butyl N-(4-chloro-3-prop-2-enylpyridin-2-yl)carbamate. This systematic name reflects the complete structural features of the molecule according to established nomenclature conventions. The name begins with the tert-butyl group, indicating the branched four-carbon alkyl chain attached to the oxygen atom of the carbamate functionality.

The carbamate portion of the name, represented by the term "carbamate," indicates the presence of the characteristic -NH-CO-O- functional group that defines this class of compounds. The nitrogen atom of this carbamate group is bonded to the pyridine ring system, specifically at the 2-position of the pyridine core.

The pyridine ring system is further substituted with a chlorine atom at the 4-position and a prop-2-enyl group (commonly known as an allyl group) at the 3-position. The systematic designation "prop-2-enyl" specifically indicates that the double bond in the three-carbon chain begins at the second carbon, distinguishing it from other possible isomeric arrangements.

Alternative naming conventions may refer to this compound using various synonymous terms. The allyl group may be designated as "allyl" in common nomenclature, while the tert-butyl group might be written as "1,1-dimethylethyl" in some systematic naming systems. The carbamate functionality may also be described using alternative terminology such as "urethane" in some contexts, though carbamate remains the preferred designation in contemporary chemical literature.

CAS Registry Information

The Chemical Abstracts Service has assigned the registry number 1203499-30-2 to this compound. This unique identifier serves as the definitive reference for this specific chemical structure within chemical databases and regulatory systems worldwide. The CAS number provides an unambiguous method for identifying the compound regardless of variations in nomenclature or naming conventions used by different organizations or regions.

The molecular formula associated with this CAS number is C₁₃H₁₇ClN₂O₂, indicating the presence of thirteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight is recorded as 268.74 grams per mole, providing essential information for stoichiometric calculations and analytical characterization.

| Property | Value |

|---|---|

| CAS Registry Number | 1203499-30-2 |

| Molecular Formula | C₁₃H₁₇ClN₂O₂ |

| Molecular Weight | 268.74 g/mol |

| MDL Number | MFCD13176625 |

The structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)Nc1nccc(Cl)c1CC=C, which provides a linear text representation of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C13H17ClN2O2/c1-5-6-9-10(14)7-8-15-11(9)16-12(17)18-13(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,15,16,17), offering a standardized method for representing the complete structural information.

The InChI Key XUFVEJDQXVREQN-UHFFFAOYSA-N provides a shorter, hashed representation that can be used for rapid database searching and comparison. These various representation methods ensure that the compound can be accurately identified and referenced across different chemical information systems and databases.

Chemical Classification as a Halogenated Heterocyclic Carbamate

This compound belongs to the chemical class of halogenated heterocyclic carbamates, a designation that reflects multiple structural features present within the molecule. The halogenated aspect refers to the presence of the chlorine atom attached to the pyridine ring system. Halogenated heterocycles represent an important class of compounds in synthetic chemistry due to their ability to undergo various substitution and cross-coupling reactions.

The heterocyclic component of the classification refers to the pyridine ring, which contains a nitrogen atom as part of the six-membered aromatic system. Pyridine derivatives are among the most important heterocyclic compounds in pharmaceutical chemistry, appearing in numerous bioactive molecules and serving as versatile building blocks for synthetic applications. The electron-deficient nature of the pyridine ring, combined with the presence of the nitrogen heteroatom, imparts unique electronic properties that distinguish these compounds from purely carbocyclic aromatic systems.

The carbamate functional group represents the third major component of this chemical classification. Carbamates are characterized by the presence of the -NH-CO-O- linkage, which provides both protective functionality for amino groups and potential sites for further chemical modification. The tert-butyl carbamate specifically represents one of the most commonly used protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its relatively facile removal under acidic conditions.

The combination of these three structural elements - halogenated substituent, heterocyclic core, and carbamate functionality - creates a compound with multiple reactive sites and diverse synthetic possibilities. The chlorine atom can participate in nucleophilic substitution reactions or serve as a site for metal-catalyzed cross-coupling processes. The pyridine nitrogen can coordinate to metal centers or participate in acid-base chemistry. The carbamate group can be selectively removed to reveal the free amino functionality when desired.

Position in Carbamate Chemistry

Within the broader context of carbamate chemistry, this compound represents an advanced example of how carbamate functional groups can be incorporated into complex heterocyclic structures. Carbamates have evolved from simple alkyl and aryl derivatives to sophisticated polyfunctional molecules that serve critical roles in synthetic organic chemistry, medicinal chemistry, and materials science.

The historical development of carbamate chemistry began with basic esters of carbamic acid, but rapidly expanded to include various synthetic methodologies for carbamate formation. Modern carbamate synthesis employs numerous approaches, including the reaction of amines with chloroformates, the use of carbonylating agents such as phosgene or its derivatives, and more recently, the application of environmentally benign methods using carbon dioxide as a feedstock.

The tert-butyl carbamate protecting group specifically occupies a central position in modern synthetic methodology. Its popularity stems from the combination of stability under basic and neutral conditions with facile removal under mildly acidic conditions. This selectivity allows synthetic chemists to perform numerous transformations on other parts of a molecule while maintaining protection of the amino functionality.

In the context of heterocyclic chemistry, carbamate-protected aminopyridines represent important building blocks for pharmaceutical synthesis. The pyridine ring system appears in numerous drug molecules, and the ability to selectively protect amino substituents on pyridine rings while performing other chemical transformations is crucial for efficient synthetic routes. The additional substitution pattern present in this compound, including both the chlorine atom and the allyl group, provides multiple points for further chemical elaboration.

The strategic importance of such compounds in synthetic chemistry cannot be overstated. They serve as versatile intermediates that can be transformed into more complex structures through sequential chemical reactions. The allyl group provides opportunities for olefin metathesis reactions, oxidative cleavage, or cycloaddition chemistry. The chlorinated pyridine core can undergo various substitution reactions or cross-coupling processes to install additional functionality. The carbamate group ensures that the amino functionality remains protected throughout these transformations until its revelation is desired in the final steps of a synthetic sequence.

属性

IUPAC Name |

tert-butyl N-(4-chloro-3-prop-2-enylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-5-6-9-10(14)7-8-15-11(9)16-12(17)18-13(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFVEJDQXVREQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1CC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673567 | |

| Record name | tert-Butyl [4-chloro-3-(prop-2-en-1-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-30-2 | |

| Record name | tert-Butyl [4-chloro-3-(prop-2-en-1-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Introduction

Tert-Butyl 3-allyl-4-chloropyridin-2-ylcarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with an allyl group and a tert-butyl carbamate moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase. Inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive function in models of Alzheimer's disease .

- Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress in neuronal cells. This effect is crucial for protecting cells from damage caused by reactive oxygen species (ROS) during neurodegenerative events .

- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce neuroinflammation associated with conditions like Alzheimer's disease. This is achieved through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Table 1: Biological Activities of this compound

Study 1: Neuroprotective Effects in Astrocytes

A study investigated the protective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptide. The results indicated that the compound significantly improved cell viability and reduced markers of oxidative stress when administered alongside Aβ. This suggests a potential therapeutic role in Alzheimer's disease by protecting astrocytic function against Aβ-induced toxicity .

Study 2: Cognitive Improvement in Scopolamine Model

In an animal model induced with scopolamine, which mimics cognitive deficits, treatment with this compound resulted in improved cognitive performance compared to untreated controls. The compound's ability to inhibit AChE and enhance cholinergic signaling was highlighted as a key mechanism for its cognitive-enhancing effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent types, positions, and functional groups. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Key Insights from Structural Differences

Substituent Electronic Effects :

- The chlorine atom (electron-withdrawing) in the target compound deactivates the pyridine ring, directing reactions to specific positions. In contrast, methoxy (electron-donating) in its analog increases ring electron density, favoring electrophilic substitutions.

- Iodo substituents (e.g., in tert-Butyl (2-chloro-4-iodopyridin-3-yl)carbamate) offer sites for transition metal-catalyzed cross-coupling reactions, a property less accessible with chlorine alone .

Conversely, hydroxyl in tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate enhances aqueous solubility but may reduce stability under acidic conditions . Dimethoxymethyl and silyloxy groups (e.g., in analogs from ) increase hydrophobicity, making these compounds suitable for lipid-based formulations.

Commercial and Synthetic Utility :

- The target compound’s commercial prevalence (10 suppliers ) contrasts with analogs like tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate , which lacks direct supplier data, suggesting specialized applications.

- Pricing trends (e.g., $400–$4800 per gram ) reflect scale-dependent synthesis challenges, likely influenced by substituent complexity.

准备方法

Starting Materials and Initial Functionalization

- Pyridine Derivatives : The synthesis often begins with a suitably substituted pyridine or pyridin-2-ol derivative.

- Halogenation : Electrophilic chlorination is employed to introduce the chlorine atom at the 4-position, often using reagents such as N-chlorosuccinimide or other chlorinating agents under controlled conditions to avoid over-chlorination or side reactions.

Allylation at the 3-Position

- Allyl Introduction : The 3-position allyl group can be introduced via transition-metal-catalyzed cross-coupling reactions (e.g., palladium-catalyzed allylation) or via nucleophilic substitution if a suitable leaving group is present.

- Copper-Catalyzed Cross-Coupling : Literature reports copper-catalyzed cross-coupling of functionalized hydroxylamines with iodopyridines to install amino and hydroxyl groups, indicating the feasibility of metal-catalyzed functionalization on pyridine rings with various substituents tolerated.

Carbamate Formation and Protection

- Carbamate Synthesis : The carbamate group at the 2-position is introduced by reaction of the corresponding amine or hydroxyl group with tert-butyl chloroformate or di-tert-butyl dicarbonate under basic conditions.

- Protection Strategy : The tert-butyl group serves as a protecting group for the carbamate, providing stability during further synthetic transformations.

Representative Synthetic Route (Hypothetical Example Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination | N-Chlorosuccinimide, solvent (e.g., CH2Cl2), 0°C to RT | 4-chloropyridin-2-ol derivative |

| 2 | Allylation | Pd or Cu catalyst, allyl bromide, base (e.g., K2CO3), solvent (e.g., DMF), 80-100°C | 3-allyl-4-chloropyridin-2-ol |

| 3 | Carbamate Formation | tert-Butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to RT | This compound |

Research Findings and Yields

- Copper-catalyzed cross-coupling methods for pyridine derivatives have yielded products in the range of 28–90%, demonstrating good tolerance for various protecting groups and substituents.

- The use of tert-butyl chloroformate for carbamate protection is well-established, typically giving high yields (>80%) under mild conditions.

- Chlorination steps require careful control to prevent polyhalogenation and maintain regioselectivity.

Patent Insights

- Although no direct patents focus exclusively on this compound, related patents describe preparation of tert-butyl carbamate derivatives with complex heterocyclic systems, emphasizing the importance of protecting groups and selective functionalization strategies.

- These patents highlight the use of sulfonate intermediates and multi-step synthesis involving carbamate protection, which can be adapted for the preparation of the target compound.

Summary Table of Preparation Methods

Additional Notes

- The synthesis requires strict control of reaction conditions to maintain the integrity of the allyl and carbamate groups.

- Protecting group strategies are essential to avoid side reactions during multi-step synthesis.

- The choice of catalyst and solvent can significantly affect the yield and purity of the allylation step.

常见问题

Synthesis and Optimization

Basic Question: Q. What are the standard synthetic routes for tert-butyl 3-allyl-4-chloropyridin-2-ylcarbamate, and what reaction conditions are critical for yield optimization? Methodological Answer: The synthesis typically involves multi-step reactions starting with pyridine derivatives. Key steps include:

Allylation and Chlorination : Allylation at the pyridine ring’s 3-position followed by chlorination at the 4-position.

Carbamate Formation : Reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine or NaHCO₃) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

Optimization : Yield improvements (>75%) are achieved by controlling temperature (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for pyridine:chloroformate). Catalysts like DMAP may accelerate carbamate coupling .

Advanced Question: Q. How can competing side reactions (e.g., over-allylation or hydrolysis) be mitigated during synthesis? Methodological Answer:

- Side Reaction Control :

- Over-Allylation : Use stoichiometric control (e.g., 1.1 eq allyl bromide) and low temperature (0–5°C) to limit multiple substitutions .

- Hydrolysis : Avoid protic solvents; employ molecular sieves to scavenge moisture. Monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane:EtOAc 7:3) .

- Byproduct Identification : LC-MS or GC-MS to detect intermediates like tert-butyl 4-chloropyridin-2-ylcarbamate (m/z 255.74) .

Structural Characterization

Basic Question: Q. What analytical techniques are essential for confirming the structure of this compound? Methodological Answer:

- NMR :

- HRMS : Expected [M+H]⁺ = 268.74 (C₁₃H₁₇ClN₂O₂) .

- IR : C=O stretch (~1700 cm⁻¹), C-Cl (~750 cm⁻¹) .

Advanced Question: Q. How can crystallography or computational modeling resolve ambiguities in regiochemistry (e.g., allyl vs. propargyl substitution)? Methodological Answer:

- Single-Crystal XRD : Resolves allyl orientation and confirms substitution pattern. Requires high-purity crystals grown via slow evaporation in hexane:DCM .

- DFT Calculations : Compare experimental vs. computed ¹³C shifts (e.g., Gaussian09 with B3LYP/6-31G* basis set). Deviations >2 ppm suggest misassignment .

Reactivity and Functionalization

Basic Question: Q. What are the primary reactivity patterns of this compound in cross-coupling reactions? Methodological Answer:

- Suzuki-Miyaura Coupling : Chlorine at 4-position reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives .

- Allyl Group Modifications : Hydroboration-oxidation (9-BBN, then H₂O₂/NaOH) yields diols; ozonolysis cleaves the allyl chain to aldehydes .

Advanced Question: Q. How does the tert-butyl carbamate group influence selectivity in nucleophilic aromatic substitution (SNAr)? Methodological Answer:

- Electronic Effects : The carbamate’s electron-withdrawing nature activates the pyridine ring for SNAr at the 4-chloro position.

- Steric Shielding : The bulky tert-butyl group directs nucleophiles (e.g., amines) to the less hindered 6-position. Confirmed by competitive kinetics (k₄-Cl/k₆ = 0.3–0.5) .

Applications in Drug Discovery

Basic Question: Q. How is this compound used as a building block in medicinal chemistry? Methodological Answer:

- Core Structure : The pyridine-carbamate scaffold is utilized in kinase inhibitors (e.g., JAK2/STAT3 pathways) and protease modulators.

- Derivatization : Allyl groups enable click chemistry (e.g., CuAAC with azides) for bioconjugation .

Advanced Question: Q. What strategies improve the metabolic stability of derivatives containing this scaffold? Methodological Answer:

- Carbamate Hydrolysis Resistance : Replace tert-butyl with cyclopropyl or adamantyl groups to sterically hinder esterases .

- Deuterium Labeling : Substitute allyl hydrogens with deuterium (e.g., CD₂=CH–) to slow oxidative metabolism (CYP450) .

Data Contradictions and Resolution

Advanced Question: Q. How to address discrepancies in reported melting points or spectral data across literature sources? Methodological Answer:

- Purity Assessment : Compare HPLC purity (>98% vs. commercial samples ). Impurities (e.g., residual DCM) depress melting points.

- Standardized Conditions : Re-run NMR in CDCl₃ (vs. DMSO-d6) to eliminate solvent-shift artifacts .

Safety and Handling

Basic Question: Q. What are the critical safety protocols for handling this compound in the lab? Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles. Use fume hood for weighing .

- Spill Management : Absorb with vermiculite, avoid water (risk of spreading), and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。